2,5-Dihydroxy-4-octadecylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dihydroxy-4-octadecylbenzoic acid: is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups at the 2 and 5 positions and an octadecyl group at the 4 position. This compound is part of the dihydroxybenzoic acid family, which is known for its diverse applications in various fields such as pharmaceuticals, cosmetics, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxy-4-octadecylbenzoic acid typically involves the alkylation of 2,5-dihydroxybenzoic acid with an octadecyl halide under basic conditions. The reaction can be carried out using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydroxy-4-octadecylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2,5-Dihydroxy-4-octadecylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential use in drug formulations due to its bioactive properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,5-Dihydroxy-4-octadecylbenzoic acid involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the octadecyl group can influence the compound’s hydrophobic interactions. These properties enable the compound to modulate biological pathways and exhibit bioactive effects .
Comparison with Similar Compounds
2,5-Dihydroxy-4-octadecylbenzoic acid can be compared with other dihydroxybenzoic acids such as:
- 2,3-Dihydroxybenzoic acid
- 2,4-Dihydroxybenzoic acid
- 2,6-Dihydroxybenzoic acid
- 3,4-Dihydroxybenzoic acid
- 3,5-Dihydroxybenzoic acid
These compounds share similar structural features but differ in the position of the hydroxyl groups, which can significantly influence their chemical reactivity and biological activity.
Properties
CAS No. |
143090-95-3 |
---|---|
Molecular Formula |
C25H42O4 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
2,5-dihydroxy-4-octadecylbenzoic acid |
InChI |
InChI=1S/C25H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-24(27)22(25(28)29)20-23(21)26/h19-20,26-27H,2-18H2,1H3,(H,28,29) |
InChI Key |
SRQHIMOCYODWKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC(=C(C=C1O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.